molecular formula C14H11FN4O2S B2745396 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-51-5

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2745396
CAS No.: 941949-51-5
M. Wt: 318.33
InChI Key: SAHQUYVEMWVNEQ-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule belonging to the thiazolo[4,5-d]pyridazinone class of heterocyclic compounds, characterized by a fused bicyclic core structure integrating thiazole and pyridazine rings . This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of kinase inhibitors and other bioactive molecules, due to its ability to mimic adenine and facilitate diverse interactions with enzymatic targets . The specific substitution pattern of this compound—featuring a 4-fluorophenyl group at the 7-position and a methyl group at the 2-position of the core structure—is designed to optimize its physicochemical properties and binding affinity for target proteins . Compounds within this structural class have demonstrated a range of potential biological activities in preliminary research, including cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma), suggesting its utility as a valuable scaffold in oncological research . The mechanism of action for related analogues often involves modulation of key cellular signaling pathways, potentially through kinase inhibition or other protein-target interactions, making it a versatile tool for probing disease mechanisms . Researchers can utilize this compound as a key intermediate or a lead compound for further structural optimization, as the acetamide moiety allows for further derivatization to explore structure-activity relationships (SAR) . It is supplied as a high-purity material to ensure consistent and reliable performance in biochemical assays, high-throughput screening (HTS), and hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-7-17-12-13(22-7)11(8-2-4-9(15)5-3-8)18-19(14(12)21)6-10(16)20/h2-5H,6H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHQUYVEMWVNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction with hydrazine derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a substitution reaction, often using a fluorinated benzene derivative.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives ()

Example Compound: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19).

Feature Target Compound Compound 19 ()
Core Structure Thiazolo[4,5-d]pyridazin Thiazolo[4,5-d]pyrimidine
Fused Ring Pyridazine Pyrimidine
Substituents 4-Fluorophenyl, methyl, acetamide Phenyl, chromenyl, thioxo, methyl
Synthesis Method Not specified Microwave-assisted or conventional in DMF with acetic acid

Key Differences :

  • The pyridazine ring in the target compound vs. pyrimidine in Compound 19 alters electronic properties and hydrogen-bonding capacity.
  • The 4-fluorophenyl group in the target may enhance metabolic stability compared to Compound 19’s phenyl group .

Pyrimido[4,5-d][1,3]oxazine Derivatives ()

Example Compounds :

  • 16c: N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide.
  • 16d : Isopropyl variant of 16c.
Feature Target Compound 16c/16d ()
Core Structure Thiazolo[4,5-d]pyridazin Pyrimido[4,5-d][1,3]oxazine
Substituents 4-Fluorophenyl, methyl, acetamide Methoxy, methylpiperazinyl, acrylamide
HPLC Purity Not reported 99.34% (16c), 97.05% (16d)
Retention Time Not reported 9.37 min (16c), 11.98 min (16d)

Key Differences :

  • The pyrimido[4,5-d][1,3]oxazine core in 16c/16d introduces oxygen instead of sulfur, reducing aromatic thiazole character.

Coumarin-Acetamide Hybrids ()

Example Compounds :

  • N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.
Feature Target Compound Coumarin-Acetamide Hybrid ()
Core Structure Thiazolo[4,5-d]pyridazin Coumarin + thiazolidinone
Bioactivity Not reported Antioxidant activity > ascorbic acid
Substituents 4-Fluorophenyl, methyl, acetamide Chromenyloxy, phenyl

Key Differences :

  • The coumarin-thiazolidinone hybrid in prioritizes antioxidant activity via radical scavenging, whereas the target compound’s thiazolo[4,5-d]pyridazin core may favor kinase inhibition or receptor binding.

Biological Activity

The compound 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FN3OSC_{13}H_{12}FN_3OS, with a molecular weight of approximately 273.32 g/mol. The structure features a thiazolo-pyridazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₃OS
Molecular Weight273.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazolo[4,5-d]pyridazine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Acetamide Formation: The thiazolo-pyridazine intermediate is then reacted with acetic anhydride to introduce the acetamide group.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, specifically targeting monoamine oxidase (MAO). Inhibitors of MAO are crucial in treating neurodegenerative disorders such as Alzheimer's disease. A related study demonstrated that pyridazinone derivatives exhibited potent MAO-B inhibition with IC50 values as low as 0.013 µM . This suggests that this compound could possess similar inhibitory effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on fibroblast cell lines (L929) revealed varying degrees of toxicity among related compounds. For example, some derivatives showed no significant cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile . Further studies are needed to assess the specific cytotoxicity of this compound.

Case Studies

  • Pyridazinone Derivatives: A series of pyridazinone compounds were synthesized and evaluated for their biological activity. Notably, compounds with fluorinated phenyl groups exhibited enhanced MAO-B inhibition and lower cytotoxicity compared to non-fluorinated analogs .
  • Thiazole-Based Compounds: Research on thiazole derivatives has shown promising results in antimicrobial activity against resistant strains of bacteria, suggesting that modifications to the thiazole ring can lead to improved efficacy .

Q & A

Q. What are the standard synthetic routes for 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

The synthesis typically involves multi-step reactions starting with cyclocondensation of thiazole precursors and subsequent functionalization. Key steps include:

  • Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives to construct the thiazolo[4,5-d]pyridazin core .
  • Acetamide coupling : Reaction of the intermediate with chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 386.1) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Reaction optimization : Use design of experiments (DoE) to vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading .
  • Flow chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .
  • Metabolomic profiling : LC-MS/MS to identify metabolite interference or off-target effects .
  • Comparative studies : Test analogs (e.g., 4-chlorophenyl or morpholino derivatives) to isolate structure-activity relationships (SAR) .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger to predict binding modes to targets like COX-2 or EGFR .
  • ADMET prediction : SwissADME or ADMETLab 2.0 to optimize logP (<3), TPSA (80–120 Ų), and CYP450 inhibition profiles .
  • Free-energy perturbation (FEP) : Assess the impact of substituent changes (e.g., fluorophenyl vs. thienyl) on binding affinity .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., with tubulin or topoisomerases) .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Chemical proteomics : Activity-based protein profiling (ABPP) with clickable probes to map cellular targets .

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